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molecular formula C10H15NO B1294546 3-Cyano-3,5,5-trimethylcyclohexanone CAS No. 7027-11-4

3-Cyano-3,5,5-trimethylcyclohexanone

Cat. No. B1294546
M. Wt: 165.23 g/mol
InChI Key: JJDFVIDVSCYKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05679860

Procedure details

A solution containing 15 wt. % of IPN, 30 wt. % of ammonia and 55 wt. % of methanol was produced and stirred in a pressure vessel under the pressure obtained for 24 h at 25° C.; in this case isophorone nitrile (IPN) was converted largely into isophorone imino nitrile (IPIN). This solution was then pumped at 400 ml/h, corresponding to an LHSV value of 2 h-1, through the reactor, which was filled with 160 ml of hydrogenation catalyst according to the invention (as in Example 1) and 40 ml of inert steel balls. According to the analysis of the product mixture a yield of 92.1% of IPDA was obtained. After distillation of the product mixture a product purity of 99.78% IPDA was obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
isophorone imino nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Yield
92.1%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH2:8][C:7]([C:10]#[N:11])([CH3:9])[CH2:6][C:4](=O)[CH2:3]1.[NH3:13]>CO>[CH3:1][C:2]1([CH3:12])[CH2:8][C:7]([CH2:10][NH2:11])([CH3:9])[CH2:6][CH:4]([NH2:13])[CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(=O)CC(C1)(C)C#N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(=O)CC(C1)(C)C#N)C
Step Three
Name
isophorone imino nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
steel
Quantity
40 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred in a pressure vessel under the pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was produced
CUSTOM
Type
CUSTOM
Details
obtained for 24 h at 25° C.
Duration
24 h
CUSTOM
Type
CUSTOM
Details
was then pumped at 400 ml/h, corresponding to an LHSV value of 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
through the reactor, which was filled with 160 ml of hydrogenation catalyst

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(CC(C1)(C)CN)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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